molecular formula C25H46P2 B161899 Bis(dicyclohexylphosphino)methane CAS No. 137349-65-6

Bis(dicyclohexylphosphino)methane

Cat. No. B161899
M. Wt: 408.6 g/mol
InChI Key: OWFLJHJHQKHZJR-UHFFFAOYSA-N
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Patent
US05530162

Procedure details

A 300 ml. stainless steel high pressure reactor was charged, under a nitrogen atmosphere at atmospheric temperature, with a solution of ##STR1## hereinafter referred to as Nb(OC6H3Ph2 --2,6)2 (CH2C6H4 --4Me)3 (2.2 g., 2.5 mmol.) and bis(di-phenylphosphino)methane (25.0 g., 65.1 mmol.) in cyclohexane (55 ml.). The reactor was pressurized with hydrogen (1,200 psi) and heated at 100° C. for four days. During the course of the reaction the pressure dropped requiring the repressurization of the reactor four times. Thereupon, the reactor was cooled and the hydrogen gas vented. The cyclohexane was removed in vacuo and water (30 ml.) was added to the mixture. The mixture was extracted with diethyl ether (200 ml.) which extraction was repeated four times to yield a clear colorless solution. The ether was removed and the resultant solution was recrystallized from hot ethanol (120 ml.).
[Compound]
Name
Nb(OC6H3Ph2 --2,6)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CH2C6H4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
55 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([CH2:14][P:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>C1CCCCC1>[CH:16]1([P:15]([CH2:14][P:7]([CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)[CH:22]2[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]2)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1

Inputs

Step One
Name
Nb(OC6H3Ph2 --2,6)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
CH2C6H4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)CP(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
stainless steel high pressure reactor was charged, under a nitrogen atmosphere at atmospheric temperature, with a solution of ##STR1##
CUSTOM
Type
CUSTOM
Details
During the course of the reaction the pressure
ADDITION
Type
ADDITION
Details
dropped
TEMPERATURE
Type
TEMPERATURE
Details
Thereupon, the reactor was cooled
CUSTOM
Type
CUSTOM
Details
The cyclohexane was removed in vacuo and water (30 ml.)
ADDITION
Type
ADDITION
Details
was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (200 ml.) which extraction
CUSTOM
Type
CUSTOM
Details
to yield a clear colorless solution
CUSTOM
Type
CUSTOM
Details
The ether was removed
CUSTOM
Type
CUSTOM
Details
the resultant solution was recrystallized from hot ethanol (120 ml.)

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)P(C1CCCCC1)CP(C1CCCCC1)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.